molecular formula C11H20NNa3O7+3 B1425434 Colominic acid sodium salt from Escherichia coli CAS No. 70431-34-4

Colominic acid sodium salt from Escherichia coli

Cat. No.: B1425434
CAS No.: 70431-34-4
M. Wt: 347.25 g/mol
InChI Key: IPYNPWIUCZLARC-XAIQJKFESA-N
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Description

Colominic acid sodium salt from Escherichia coli is a chemical used to research protein polysialylation processes . It is a substrate for CMP-NeuAc: (NeuAcα2→8)n (colominic acid) sialyltransferase . It could be naturally isolated from the cell wall of Escherichia coli and animals .


Synthesis Analysis

The synthesis of colominic acid is carried out by a sialyltransferase from Escherichia coli K-235 .


Molecular Structure Analysis

The molecular formula of this compound is C11H20NNa3O7+3 . Its molecular weight is 347.25 g/mol . The structure of colominic acid sodium salt is complex, with multiple stereocenters .


Physical and Chemical Properties Analysis

Colominic acid sodium salt gives a red color which has an absorption maximum at 530 nm . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Receptor Study in Urology

  • Bladder Cell Glycolipid Receptor for E. coli : A study on rat bladder epithelial cells identified glycolipids as receptors for mannose-sensitive adherence of Escherichia coli strains. Colominic acid was found to significantly increase adherence, suggesting its role in promoting bacterial adherence in urinary tract infections (Davis, Avots-Avotins, & Fader, 1981).

Biochemical Research

  • Sialic Acid Detection in Bacteria : Colominic acid, composed of N-acetylneuraminic acid, has been used to detect sialic acid in various Escherichia coli strains and other bacterial species. This discovery expanded the understanding of sialic acid substances beyond mammalian sources (Barry, 1959).
  • Biosynthesis and Enzyme Study : Research on colominic acid has contributed to understanding its biosynthesis in E. coli K1, particularly the role of N-acetyl-D-neuraminic acid lyase in synthesizing sialic acid for colominic acid biosynthesis (Ferrero et al., 1996).

Vascular Research

  • Effects on Endothelial Cells : A study on bovine aortic endothelial cells found that colominic acid inhibits cell proliferation at low densities and induces nonspecific cytotoxicity at high densities. This dual effect has implications for vascular health and disease research (Yamamoto et al., 2006).

Microbiological Research

  • Association with Bacterial Serotypes : Colominic acid has been linked to specific serotypes of E. coli, indicating its production in strains with the K1 serotype. This association aids in identifying and characterizing bacterial strains (Barry, Abbott, & Tsai, 1962).

Polymer Research

  • Synthesis and Polymerization Studies : Studies on colominic acid have explored its enzymatic synthesis, examining the sialyltransferase that transfers N-acetylneuraminic acid from cytidine 5'-monophospho-N-acetylneuraminic acid to colominic acid (Kundig, Aminoff, & Roseman, 1966).

Biochemical Analysis

Biochemical Properties

Colominic acid sodium salt from Escherichia coli plays a crucial role in protein polysialylation processes . It acts as a substrate for CMP-NeuAc: (N-acetylneuraminic acid sodium salt) sialyltransferase . This enzyme catalyzes the transfer of sialic acid residues to nascent oligosaccharide chains, a critical step in the biosynthesis of sialoglycoconjugates .

Cellular Effects

The effects of this compound on cells are primarily related to its role in polysialylation. Polysialylation is a post-translational modification that modulates cell-cell interactions, cell adhesion, and migration . Therefore, this compound can influence these cellular processes through its involvement in polysialylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with sialyltransferase . By serving as a substrate for this enzyme, it facilitates the addition of sialic acid residues to oligosaccharide chains . This process can influence the function of glycoproteins and glycolipids, affecting various cellular processes .

Temporal Effects in Laboratory Settings

Given its role in polysialylation, it is likely that its effects on cellular function would be observed over time as polysialylated proteins and lipids exert their functions .

Metabolic Pathways

This compound is involved in the metabolic pathway of polysialylation . This pathway involves the transfer of sialic acid residues to oligosaccharide chains, a process catalyzed by the enzyme sialyltransferase .

Transport and Distribution

Given its role in polysialylation, it is likely that it interacts with various transporters and binding proteins involved in this process .

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the sites of polysialylation within the cell .

Properties

InChI

InChI=1S/C11H20NO7.3Na/c1-6(15)12-10-7(16)4-9(18-3-2-13)19-11(10)8(17)5-14;;;/h3,7-11,13-14,16-17H,2,4-5H2,1H3,(H,12,15);;;/q;3*+1/t7-,8+,9?,10+,11+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYNPWIUCZLARC-XAIQJKFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(CO)O)O[CH]CO)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@@H]1[C@@H](CO)O)O[CH]CO)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20NNa3O7+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724569
Record name PUBCHEM_57369830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70431-34-4
Record name PUBCHEM_57369830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Colominic acid sodium salt from Escherichia coli
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Colominic acid sodium salt from Escherichia coli

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